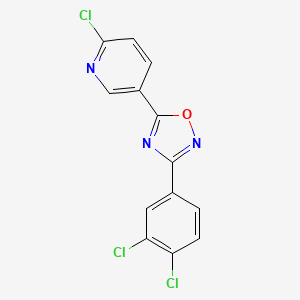
2-クロロ-5-(3-(3,4-ジクロロフェニル)-1,2,4-オキサジアゾール-5-イル)ピリジン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-5-(3-(3,4-dichlorophenyl)-1,2,4-oxadiazol-5-yl)pyridine is a heterocyclic compound that contains both pyridine and oxadiazole rings
科学的研究の応用
2-Chloro-5-(3-(3,4-dichlorophenyl)-1,2,4-oxadiazol-5-yl)pyridine has several applications in scientific research:
Medicinal chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials science: The compound is used in the development of new materials with specific electronic or optical properties.
Biological studies: It serves as a tool for studying various biological processes and pathways.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(3-(3,4-dichlorophenyl)-1,2,4-oxadiazol-5-yl)pyridine typically involves the formation of the oxadiazole ring followed by its attachment to the pyridine ring. One common method involves the reaction of 3,4-dichlorobenzohydrazide with cyanogen bromide to form the oxadiazole ring, which is then coupled with 2-chloropyridine under suitable conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
2-Chloro-5-(3-(3,4-dichlorophenyl)-1,2,4-oxadiazol-5-yl)pyridine can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom on the pyridine ring can be replaced by nucleophiles.
Oxidation and reduction: The compound can participate in redox reactions, particularly involving the oxadiazole ring.
Coupling reactions: It can be used in Suzuki-Miyaura and other coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Coupling reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
作用機序
The mechanism by which 2-Chloro-5-(3-(3,4-dichlorophenyl)-1,2,4-oxadiazol-5-yl)pyridine exerts its effects involves interactions with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and thereby exerting therapeutic effects. The exact pathways involved can vary depending on the specific application and target .
類似化合物との比較
Similar Compounds
- 2-Chloro-5-(3-(3,4-dichlorophenyl)-1,2,4-oxadiazol-5-yl)benzene
- 2-Chloro-5-(3-(3,4-dichlorophenyl)-1,2,4-oxadiazol-5-yl)thiophene
Uniqueness
What sets 2-Chloro-5-(3-(3,4-dichlorophenyl)-1,2,4-oxadiazol-5-yl)pyridine apart from similar compounds is its unique combination of the pyridine and oxadiazole rings, which imparts distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry .
生物活性
2-Chloro-5-(3-(3,4-dichlorophenyl)-1,2,4-oxadiazol-5-yl)pyridine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article explores the biological activity of this compound, synthesizing data from various studies and sources to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a chloro group and an oxadiazole moiety. The presence of the 3,4-dichlorophenyl group enhances its lipophilicity and may influence its biological interactions.
Antitumor Activity
Research has shown that oxadiazole derivatives exhibit significant anticancer properties. A study highlighted that compounds containing the 1,2,4-oxadiazole scaffold demonstrated cytotoxic effects against various cancer cell lines, including breast and leukemia cell lines. The mechanism of action is often linked to the induction of apoptosis and inhibition of cell proliferation through pathways involving p53 activation and caspase-3 cleavage .
Table 1: Summary of Antitumor Activity
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 2-Chloro-5-(3-(3,4-dichlorophenyl)-1,2,4-oxadiazol-5-yl)pyridine | MCF-7 (Breast cancer) | TBD | Apoptosis induction |
| Other Oxadiazole Derivatives | CEM-13 (Leukemia) | <10 | p53 pathway activation |
Anti-inflammatory Activity
The anti-inflammatory potential of oxadiazole derivatives has also been documented. In vitro studies indicated that certain derivatives could inhibit nitric oxide production in activated microglia, suggesting a protective effect against neuroinflammation . This property is crucial in conditions such as Parkinson's disease where inflammation plays a significant role in disease progression.
Table 2: Summary of Anti-inflammatory Activity
| Compound | Model Used | Effect Observed |
|---|---|---|
| 2-Chloro-5-(3-(3,4-dichlorophenyl)-1,2,4-oxadiazol-5-yl)pyridine | LPS-stimulated microglia | Inhibition of NO production |
| CDMPO (related compound) | BV2 cells | Significant reduction in inflammatory markers |
Case Studies
- Anticancer Studies : A series of experiments evaluated the cytotoxicity of various oxadiazole derivatives against human cancer cell lines. The findings indicated that modifications to the oxadiazole structure could enhance activity, with some compounds exhibiting lower IC50 values compared to standard chemotherapeutics like doxorubicin .
- Neuroprotective Studies : In vivo models demonstrated that certain oxadiazole derivatives could mitigate neurotoxicity induced by MPTP, further supporting their potential as therapeutic agents in neurodegenerative diseases .
特性
IUPAC Name |
5-(6-chloropyridin-3-yl)-3-(3,4-dichlorophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6Cl3N3O/c14-9-3-1-7(5-10(9)15)12-18-13(20-19-12)8-2-4-11(16)17-6-8/h1-6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATGHVGQQJVWCQQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NOC(=N2)C3=CN=C(C=C3)Cl)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6Cl3N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














